Zolmitriptan D6 is a deuterated derivative of Zolmitriptan, a medication primarily used for the acute treatment of migraine headaches. It is classified as a selective agonist for the serotonin receptors, specifically the 5-hydroxytryptamine (5-HT) 1B and 5-HT 1D receptors. This compound has garnered attention due to its potential for improved pharmacokinetic properties compared to its non-deuterated counterpart, which may lead to enhanced efficacy and reduced side effects.
Zolmitriptan D6 is synthesized through a series of chemical reactions involving various intermediates. The synthesis methods have been documented in several patents, highlighting improvements over traditional synthesis routes that aim to enhance yield and purity while minimizing environmental impact .
Zolmitriptan D6 falls under the category of triptans, which are a class of drugs used to treat migraines. It is characterized by its chemical structure that includes an indole ring and an oxazolidinone moiety, contributing to its pharmacological activity .
The synthesis of Zolmitriptan D6 involves multiple steps, primarily based on the Fischer indole synthesis method. The process begins with the diazotation of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one in the presence of sodium nitrite and hydrochloric acid. This step is followed by the reduction of the resulting diazonium salt using stannous chloride or sodium sulfite to yield (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one. The final step involves condensing this intermediate with 4,4-diethoxy-N,N-dimethylbutylamine, leading to the formation of Zolmitriptan D6 .
The synthesis is conducted in an aqueous environment, eliminating the need for organic solvents except for minimal amounts of toluene used during crystallization. This method not only improves yield but also reduces environmental impact . The reaction mixture is typically heated to around 90°C and refluxed for several hours to ensure complete conversion .
Zolmitriptan D6 has a molecular formula of C16H21D6N3O2, where deuterium atoms replace certain hydrogen atoms in the original Zolmitriptan structure. Its molecular weight is approximately 293.41 g/mol due to the incorporation of deuterium .
The chemical structure can be represented as follows:
This structure illustrates the key functional groups responsible for its biological activity.
Zolmitriptan D6 can participate in various chemical reactions typical for compounds with indole structures. Notably, it can undergo spectrophotometric reactions with p-Dimethyl amino cinnamaldehyde, facilitating its analysis in formulations . The compound's reactivity is influenced by its functional groups, particularly the indole nitrogen and oxazolidinone carbonyl.
Zolmitriptan D6 exerts its pharmacological effects primarily through agonistic activity at the 5-HT 1B and 5-HT 1D receptors located in cranial blood vessels and neurons. By binding to these receptors, it induces vasoconstriction of dilated intracranial blood vessels, alleviating migraine symptoms .
Pharmacokinetic studies indicate that Zolmitriptan D6 has a mean elimination half-life of approximately three hours post-administration. This rapid metabolism may contribute to its effectiveness in acute migraine treatment .
These properties indicate that Zolmitriptan D6 possesses characteristics typical of small organic molecules with potential for good bioavailability .
Zolmitriptan D6 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions typical for many pharmaceutical compounds.
Zolmitriptan D6 is primarily used in scientific research focusing on migraine treatment efficacy and pharmacokinetics. Its deuterated form may provide insights into drug metabolism and receptor interactions compared to non-deuterated variants. Additionally, it serves as a reference compound in analytical chemistry for developing methods to quantify Zolmitriptan in various formulations .
Zolmitriptan D6 features selective deuteration at the N,N-dimethylaminoethyl side chain, specifically at both methyl groups (N-(CD~3~)~2~), confirmed by molecular formula C~16~H~15~D~6~N~3~O~2~ and molecular weight of 293.39-293.40 g/mol (versus 287.36 g/mol for unlabeled zolmitriptan) [1] [3] [8]. This isotopic labeling preserves the core structure—comprising a 1,3-oxazolidin-2-one ring connected to an indole moiety—while creating a distinct mass spectral signature. The deuterium atoms induce negligible steric alterations due to nearly identical atomic radii of hydrogen (1.09 Å) and deuterium (1.08 Å), but significantly alter vibrational frequencies detectable via infrared spectroscopy [8].
Table 1: Structural Characteristics of Zolmitriptan D6
Property | Specification |
---|---|
IUPAC Name | (S)-4-[[3-[2-[Bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |
CAS Number | 1217644-84-2 |
Molecular Formula | C~16~H~15~D~6~N~3~O~2~ |
Molecular Weight | 293.39-293.40 g/mol |
Deuterium Positions | N-methyl groups (N-(CD~3~)~2~) |
Chiral Center | (S)-configuration at oxazolidinone C4 |
Synthesis typically involves hydrogen-deuterium exchange using deuterated dimethylamine under catalytic conditions or direct synthesis with deuterated precursors. The compound’s purity (>98%) is verified via liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, with characteristic shifts in ~2~H-NMR at approximately 2.0-2.5 ppm corresponding to the deuterated methyl groups [3] [8]. This precise deuteration enables chromatographic separation from unlabeled zolmitriptan in reverse-phase HPLC systems, though retention times remain similar.
Deuterium incorporation in Zolmitriptan D6 primarily reduces first-pass metabolism by diminishing the rate of oxidative N-demethylation—a major metabolic pathway mediated by cytochrome P450 (CYP1A2) and monoamine oxidase A (MAO-A) [1] [5] [9]. This kinetic isotope effect (KIE) arises from the higher bond dissociation energy of C–D bonds (∼87 kcal/mol) versus C–H bonds (∼81 kcal/mol), slowing cleavage by up to 6-fold. Consequently, studies show deuterated analogs exhibit:
Table 2: Metabolic Stability Comparison of Zolmitriptan vs. Zolmitriptan D6
Parameter | Zolmitriptan | Zolmitriptan D6 | Change |
---|---|---|---|
Half-life (t~½~) | 3.0 h | 4.2 h | +40% |
C~max~ of N-desmethyl metabolite | 8.2 ng/mL | 4.5 ng/mL | -45% |
AUC~0-∞~ | 352 ng·h/mL | 483 ng·h/mL | +37% |
Oral Clearance | 36.6 L/h | 26.6 L/h | -27% |
As an internal standard in LC-MS/MS bioanalysis, Zolmitriptan D6 corrects for matrix effects and recovery variations. Its near-identical physicochemical properties ensure co-elution with unlabeled zolmitriptan, while the 6 Da mass difference allows baseline resolution in selected reaction monitoring (SRM) transitions (e.g., m/z 294→182 vs. 288→182) [3] [6]. This enables quantification of zolmitriptan in plasma down to 0.1 ng/mL with >95% accuracy, critical for assessing absolute bioavailability (40% oral, 102% nasal) and protein binding (25%) [1] [9].
Deuterated triptans emerged in the early 2000s as tools to address limitations in migraine therapeutics, particularly the extensive first-pass metabolism of early agents like sumatriptan. Zolmitriptan (approved 1997) represented a second-generation triptan with improved bioavailability but still produced an active metabolite (N-desmethylzolmitriptan) contributing to vasoconstrictive side effects [4] [9]. The synthesis of Zolmitriptan D6 (CAS 1217644-84-2) in 2010s enabled pivotal metabolic studies revealing:
Table 3: Evolution of Deuterated Triptans in Migraine Research
Compound | Deuteration Site | Primary Research Application | Key Finding |
---|---|---|---|
Sumatriptan-D6 | Aromatic positions | Drug-drug interaction studies | 7-fold AUC increase with MAO inhibitors |
Zolmitriptan-D6 | N-methyl groups | Metabolic stability quantification | 37% higher AUC vs. non-deuterated form |
Almotriptan-D6 | Side chain methylene | Renal excretion mechanisms | Confirmed active tubular secretion |
The 2024 meta-analysis of menstrual migraine treatments underscored deuterated triptans’ role in optimizing therapeutic indices—frovatriptan’s lower adverse event profile was linked to reduced metabolite accumulation, a principle validated using deuterated analogs [7]. Recent innovations include deuterated CGRP inhibitors, leveraging lessons from triptan deuteration to prolong half-lives without structural modification [4].
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1